molecular formula C7H13NO2 B1200509 N-(2-Hydroxypropyl)methacrylamide CAS No. 21442-01-3

N-(2-Hydroxypropyl)methacrylamide

Cat. No. B1200509
Key on ui cas rn: 21442-01-3
M. Wt: 143.18 g/mol
InChI Key: OKPYIWASQZGASP-UHFFFAOYSA-N
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Patent
US04945146

Procedure details

3.75 g of 1-amino-2-propanol (0.05 mol) were placed in a three-necked flask, equipped with dropping funnel and gas inlet and gas outlet pipe, together with 30 ml of acetonitrile (anhydrous) and 13.79 g of K2CO3 (0.1 mol), and cooled to 0° C. in an ice bath. 6.18 g of methacryl chloride (0.06 mol), dissolved in 30 ml of acetonitrile, were added dropwise over 30 minutes with constant stirring and gentle passage of nitrogen. After stirring for a further 60 minutes with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The batch was filtered through a glass frit and the precipitate was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This was dissolved in 30 ml of methanol and separated from any precipitate which appeared. The filtrate was again concentrated in a rotary evaporator and the residual amounts of the solvent were removed in a high vacuum. The yield was 6.66 g.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.79 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].C([O-])([O-])=O.[K+].[K+].[CH3:12][C:13]([C:15](Cl)=[O:16])=[CH2:14]>C(#N)C.CO>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:15](=[O:16])[C:13]([CH3:14])=[CH2:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
NCC(C)O
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
CC(=C)C(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
13.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
ADDITION
Type
ADDITION
Details
were added dropwise over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for a further 60 minutes with ice cooling
Duration
60 min
STIRRING
Type
STIRRING
Details
was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The batch was filtered through a glass frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator until a viscous oil
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
separated from any precipitate which
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residual amounts of the solvent were removed in a high vacuum

Outcomes

Product
Name
Type
Smiles
OC(CNC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04945146

Procedure details

3.75 g of 1-amino-2-propanol (0.05 mol) were placed in a three-necked flask, equipped with dropping funnel and gas inlet and gas outlet pipe, together with 30 ml of acetonitrile (anhydrous) and 13.79 g of K2CO3 (0.1 mol), and cooled to 0° C. in an ice bath. 6.18 g of methacryl chloride (0.06 mol), dissolved in 30 ml of acetonitrile, were added dropwise over 30 minutes with constant stirring and gentle passage of nitrogen. After stirring for a further 60 minutes with ice cooling, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The batch was filtered through a glass frit and the precipitate was discarded. The filtrate was concentrated in a rotary evaporator until a viscous oil was produced. This was dissolved in 30 ml of methanol and separated from any precipitate which appeared. The filtrate was again concentrated in a rotary evaporator and the residual amounts of the solvent were removed in a high vacuum. The yield was 6.66 g.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
13.79 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].C([O-])([O-])=O.[K+].[K+].[CH3:12][C:13]([C:15](Cl)=[O:16])=[CH2:14]>C(#N)C.CO>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:15](=[O:16])[C:13]([CH3:14])=[CH2:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
NCC(C)O
Step Two
Name
Quantity
6.18 g
Type
reactant
Smiles
CC(=C)C(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
13.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
ADDITION
Type
ADDITION
Details
were added dropwise over 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for a further 60 minutes with ice cooling
Duration
60 min
STIRRING
Type
STIRRING
Details
was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The batch was filtered through a glass frit
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator until a viscous oil
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
separated from any precipitate which
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residual amounts of the solvent were removed in a high vacuum

Outcomes

Product
Name
Type
Smiles
OC(CNC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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